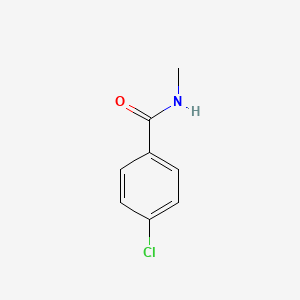

4-chloro-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDRCANRNSAYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218859 | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-44-5 | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6873-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-N-methylbenzamide (CAS Number: 6873-44-5)

This guide provides a comprehensive technical overview of 4-chloro-N-methylbenzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, potential applications, and safe handling.

Introduction and Significance

This compound (CAS: 6873-44-5) is a substituted benzamide that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated benzene ring and an N-methylated amide group, provides a reactive scaffold for the construction of more complex molecules.[1] This compound is of particular interest in medicinal chemistry as the benzamide moiety is a common feature in a variety of biologically active compounds. Benzamide derivatives have shown a wide range of activities, including antibacterial, antifungal, and as inhibitors of key enzymes in cellular signaling pathways.[1]

The strategic importance of this compound lies in its utility as a fragment for the design and synthesis of novel drug candidates and agrochemicals.[2][3] Its proper characterization and the understanding of its reactivity are paramount for its effective use in research and manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 6873-44-5 | [4] |

| Molecular Formula | C₈H₈ClNO | [5] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 158-161 °C | [7] |

| Purity | Typically ≥98% | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | [6] |

| Canonical SMILES | CNC(=O)C1=CC=C(Cl)C=C1 | [8] |

| InChI Key | DYDRCANRNSAYJA-UHFFFAOYSA-N | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine. This is a robust and well-established method in organic chemistry.

Synthesis Workflow

Caption: Potential mechanisms of action for benzamide derivatives.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [9][10][11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [6]Avoid contact with skin and eyes. [6]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and agrochemical development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, potential applications, and safe handling. Further research into the specific mechanism of action of this compound and its derivatives will undoubtedly uncover new opportunities for its application in addressing challenges in human health and agriculture.

References

-

PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

- CymitQuimica. Safety Data Sheet for this compound. 2024-12-19.

- TCI Chemicals. SAFETY DATA SHEET: this compound. 2024-11-29.

- Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-N,N-diethylbenzamide. 2025-12-26.

- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-N-methylbenzamide. 2024-03-31.

- Abdizadeh, H., et al.

- Royal Society of Chemistry.

- ChemicalBook. 4-chloro-N,N-dimethylbenzamide synthesis.

- ChemicalBook. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum.

- ChemBK. 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE.

- Supporting Inform

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- PubChem. Compound Summary for CID 139083282.

- Al-Ostoot, F. H., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021-11-25.

- PubChem. Compound Summary for CID 346696.

- BenchChem.

- Yuan, J., & Liu, Y. J. This compound. Acta crystallographica. Section E, Structure reports online. 2012.

- BenchChem.

- Fluorochem. This compound.

- Kazankov, M. V., & Zotova, O. A. Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.

- Hosseini Zare, M. S., et al. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h).

- NIST. Benzamide, 4-chloro-. NIST Chemistry WebBook.

- NIST. Benzamide, 4-chloro- Mass Spectrum. NIST Chemistry WebBook.

- BioC

- Matrix Scientific. This compound.

- Smolecule. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. 2023-08-15.

- BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.

- Chemistry LibreTexts.

- ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2) 13C NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis.

Sources

- 1. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. nbinno.com [nbinno.com]

- 4. 6873-44-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. CID 139083282 | C16H16Cl2N2O2 | CID 139083282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

4-chloro-N-methylbenzamide physical properties

An In-depth Technical Guide to the Physical Properties of 4-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers synthesized insights into the practical application of these properties, grounded in established scientific principles. The causality behind experimental choices for characterization is explained, and all presented data is supported by authoritative, citable sources to ensure scientific integrity.

Introduction: Strategic Importance in Synthesis and Research

This compound, a substituted benzamide derivative, serves as a crucial intermediate in various synthetic pathways. Its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom on the aromatic ring and the N-methyl amide functionality imparts specific reactivity and physical characteristics that are leveraged in the design of novel molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and maintaining safety. Benzamide derivatives, in general, are known to exhibit a range of biological activities, including antibacterial and antifungal effects.[1] The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1][4][5] |

| Molecular Weight | 169.61 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 158-161 °C | [6] |

| Boiling Point | Not readily available (decomposes) | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. Soluble in chloroform and methanol (slightly). | [4][7] |

| CAS Number | 6873-44-5 | [5][8] |

The relatively high melting point is indicative of a stable crystal lattice structure, a fact corroborated by crystallographic studies.[1] The limited solubility in water is expected due to the hydrophobic nature of the chlorophenyl group, while the amide functionality provides some polarity, allowing for solubility in polar organic solvents.

Molecular Structure

The structural arrangement of this compound is key to its properties and reactivity.

Caption: Chemical structure of this compound.

Crystallographic Data

X-ray crystallography has revealed detailed information about the solid-state structure of this compound. The asymmetric unit of the crystal structure contains two independent molecules. These molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis. The benzene rings in the two independent molecules are nearly planar.[1]

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 3.9420 (8) Å |

| b | 9.2250 (18) Å |

| c | 21.864 (4) Å |

| α | 96.46 (3)° |

| β | 90.34 (3)° |

| γ | 90.99 (3)° |

| V | 789.9 (3) ų |

| Z | 4 |

Data from Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.[1]

Analytical Characterization: A Methodological Approach

The definitive identification and purity assessment of this compound relies on a suite of spectroscopic techniques. The choice of these methods is dictated by the specific structural features of the molecule.

Caption: A typical workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic protons will appear as a set of doublets due to the para-substitution pattern. The N-methyl group will be a singlet, and the amide proton will also likely be a singlet or a broad signal, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the N-methyl carbon. The number of distinct aromatic signals will confirm the para-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Protocol: A Validated Approach

A common and reliable method for the synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with methylamine.[6]

Materials:

-

4-chlorobenzoyl chloride

-

40% aqueous solution of methylamine

-

Methylene chloride

-

Methanol

Procedure:

-

A mixture of a 40% aqueous solution of methylamine and methylene chloride is cooled in an ice bath.

-

A solution of 4-chlorobenzoyl chloride in methylene chloride is added dropwise with stirring.

-

After the addition is complete, the mixture is stirred for an additional 2 hours.

-

The resulting white precipitate is filtered and air-dried.

-

The methylene chloride layer of the filtrate is separated, dried, and evaporated to yield the crude product.

-

The crude this compound is then purified by crystallization from methanol.[6]

This protocol is a self-validating system as the purity of the final product can be readily assessed using the analytical techniques described above, with the melting point serving as a quick and effective preliminary check.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the safety data sheet (SDS) for this compound.[5]

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[9]

Conclusion

This compound is a compound of significant utility in chemical synthesis and research. This guide has provided a detailed examination of its physical properties, underpinned by experimental data and established analytical methodologies. By understanding the interplay of its structure and properties, researchers can more effectively and safely utilize this versatile molecule in their endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. Retrieved from [Link]

-

LabSolutions. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

-

MSDS of 4-Chloro-N-methoxybenzamide. (2025, December 30). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-2-hydroxy-N-methoxy-N-methylbenzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

-

ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

-

Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

- 1. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

- 4. CAS 6873-44-5: this compound | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 6873-44-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Structure and Applications of 4-chloro-N-methylbenzamide

This guide offers a comprehensive technical overview of 4-chloro-N-methylbenzamide, a versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, reactivity, and known biological significance, providing researchers, scientists, and drug development professionals with a detailed resource to support their work.

Molecular Structure and Physicochemical Properties

This compound (C₈H₈ClNO) is an aromatic amide characterized by a benzamide core structure with a chlorine atom substituted at the para-position (C4) of the benzene ring and a methyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 6873-44-5 | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 158-161 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] |

The structural arrangement of this compound has been elucidated through X-ray crystallography. The crystal structure reveals that the molecule exists in a triclinic system.[1] The asymmetric unit contains two independent molecules, which are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis.[1] The benzene ring is planar, and the dihedral angle between the plane of the benzene ring and the amide group is relatively small, indicating a high degree of planarity.[1]

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons will appear as a pair of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The N-methyl protons will present as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.8-3.0 ppm). For comparison, the aromatic protons of 4-chlorobenzamide in DMSO-d₆ appear at approximately δ 7.54 and δ 7.93 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon. The carbonyl carbon will be the most downfield signal (around 165-170 ppm). The aromatic carbons will resonate in the δ 125-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The N-methyl carbon will appear in the upfield region (around 26-30 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

-

N-H stretch: A sharp band around 3300-3400 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band in the region of 1640-1680 cm⁻¹.

-

N-H bend (Amide II): A band around 1550 cm⁻¹.

-

C-Cl stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹. The IR spectrum for the related 4-chlorobenzamide shows characteristic peaks that can be used for comparison.[5]

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 169, with a characteristic [M+2]⁺ peak at m/z 171 of approximately one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of the methyl group (CH₃), the chlorine atom (Cl), and cleavage of the amide bond, leading to characteristic fragment ions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of methylamine with 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: A solution of 4-chlorobenzoyl chloride in a suitable organic solvent (e.g., methylene chloride) is prepared.

-

Amine Addition: The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise with stirring.

-

Reaction Progression: The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Workup: The resulting precipitate is filtered. The organic layer of the filtrate is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization, typically from methanol, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications as a Synthetic Intermediate

The chemical reactivity of this compound is primarily dictated by the amide functionality and the chloro-substituted aromatic ring.

-

Amide Group Reactivity: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and methylamine. The N-H proton can be deprotonated by a strong base, allowing for further functionalization at the nitrogen atom.

-

Aromatic Ring Reactivity: The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the conditions required for such reactions are often harsh. More commonly, the chloro-substituent can be displaced via nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through transition-metal-catalyzed cross-coupling reactions.

4.1. Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules with desired biological activities. Its utility lies in its ability to introduce the 4-chlorobenzoyl moiety into a target structure.

Derivatives of 4-chlorobenzamide have shown a wide range of biological activities, including anticancer and antimicrobial properties.[6] The 4-chlorobenzamide scaffold is a key component in the design of compounds that can inhibit tubulin polymerization, act as PARP-1 inhibitors in DNA damage response, and function as HDAC inhibitors.[6] For instance, N-(4-Bromophenyl)-4-chlorobenzamide derivatives have been investigated for their antiproliferative effects against breast cancer cell lines.[6]

While specific examples detailing the direct use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For example, the related compound 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (indapamide) is a well-known antihypertensive drug, highlighting the importance of the 4-chlorobenzamide core in medicinal chemistry.[7]

Furthermore, the N-methoxy-N-methyl derivative, 4-chloro-N-methoxy-N-methylbenzamide, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the synthetic utility of this class of compounds.[8]

Biological Activity and Pharmacological Potential

Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities. The introduction of a chlorine atom at the para-position can significantly influence the biological profile of the molecule.

Studies on various 4-chlorobenzamide derivatives have revealed potential as:

-

Anticancer Agents: As mentioned, these compounds can interfere with key cellular processes in cancer cells, leading to antiproliferative effects.[6]

-

Antimicrobial Agents: Derivatives of 4-chlorobenzamide have demonstrated activity against microbial pathogens, including Gram-positive bacteria.[6][9]

The specific biological activity of this compound itself is not extensively reported. However, its structural similarity to other biologically active benzamides suggests its potential as a lead compound or a key intermediate for the synthesis of novel therapeutic agents.[10] Further research is warranted to fully elucidate its pharmacological profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a synthetically valuable molecule with a well-defined chemical structure. Its straightforward synthesis and the reactivity of its functional groups make it a versatile intermediate in the development of new chemical entities, particularly in the fields of medicinal chemistry and agrochemicals. The established biological activities of the broader class of 4-chlorobenzamide derivatives provide a strong rationale for its continued use in drug discovery and development programs. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

ResearchGate. (PDF) Synthesis, Antibacterial and Lipoxygenase Activities of N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

- Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).

-

NIST. Benzamide, 4-chloro-. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database; CID=139083282. [Link]

Sources

- 1. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-N-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]

- 5. Benzamide, 4-chloro- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biocat.com [biocat.com]

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-chloro-N-methylbenzamide

Abstract: This technical guide provides a comprehensive examination of 4-chloro-N-methylbenzamide, a key chemical intermediate in various research and development sectors. The document moves beyond a simple statement of molecular weight to detail the fundamental calculations, synthesis protocols, and robust analytical methodologies required for its definitive characterization. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and the causality behind its scientific validation. The guide emphasizes the principles of self-validating protocols, where a combination of orthogonal analytical techniques provides unequivocal structural and purity data, ensuring the reliability of experimental outcomes.

Core Molecular Properties and Identity

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For this compound, this begins with its elemental composition and resulting molecular weight.

Chemical Identity

Calculation of Molecular Weight

The molecular weight is a critical parameter derived from the molecular formula and the atomic weights of its constituent elements. It is essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The calculation is based on the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 169.611 |

The calculated average molecular weight is 169.61 g/mol .[1][4] This value is crucial for preparing solutions and calculating molar equivalents in reaction chemistry. It is distinct from the monoisotopic mass (the mass of a molecule with the most abundant isotopes), which is used for high-resolution mass spectrometry analysis.

Caption: Core identity of this compound.

Key Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid/precipitate | [5] |

| Melting Point | 158-161 °C | [5] |

| Purity | Typically >98% | [3][6] |

Synthesis and Purification: A Validated Approach

The reliable synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine. This method is favored for its high efficiency and straightforward execution.

Rationale for Synthetic Route Selection

The reaction between an acid chloride and an amine is a classic, robust method for amide bond formation. The high reactivity of the acid chloride ensures that the reaction proceeds readily, often at low temperatures, minimizing the formation of side products. The use of an aqueous solution of methylamine in combination with an organic solvent like methylene chloride creates a biphasic system that facilitates both the reaction and the subsequent separation of the product.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[5]

-

Reaction Setup: Prepare a mixture of 1250 mL of a 40% aqueous methylamine solution and 1250 mL of methylene chloride in a suitable reaction vessel. Cool the mixture in an ice bath to 0-5 °C. The cooling is critical to manage the exothermic nature of the reaction and prevent side reactions.

-

Reagent Addition: While stirring vigorously, slowly add a solution of 500 g of 4-chlorobenzoyl chloride dissolved in 625 mL of methylene chloride. The slow addition, typically over 50 minutes, maintains temperature control.[5]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours in the ice bath to ensure the reaction goes to completion.[5]

-

Initial Product Isolation: A white precipitate of this compound will form. Isolate this solid by filtration and allow it to air dry.

-

Workup: Separate the layers of the filtrate. Dry the methylene chloride layer over an anhydrous drying agent (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure to yield additional crude product.

-

Purification: Combine all crude product and perform recrystallization from approximately 1200 mL of methanol. This step is crucial for removing unreacted starting materials and byproducts, yielding a product with a sharp melting point (158°-161°C).[5]

Visualization of the Synthetic Pathway

Caption: Synthesis of this compound.

Analytical Characterization and Quality Control

A single analytical technique is insufficient to confirm the identity and purity of a compound. A self-validating system employs multiple, orthogonal methods to provide a comprehensive and trustworthy characterization.

The Principle of Orthogonal Validation

Workflow for Structural Elucidation and Purity Assessment

Caption: Analytical workflow for compound validation.

Spectroscopic Analysis Protocols

Spectroscopy provides the foundational data for structural confirmation.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

-

Objective: To confirm the carbon-hydrogen framework and the specific arrangement of protons and carbons.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. The resulting spectrum should show distinct signals for the aromatic protons, the N-methyl protons, and the amide N-H proton, with appropriate chemical shifts and splitting patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the eight unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.[7]

-

3.3.2 Mass Spectrometry (MS) MS directly verifies the molecular weight of the compound.

-

Objective: To confirm the calculated molecular weight of 169.61 g/mol .

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS).

-

Data Interpretation: The resulting mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) provides definitive confirmation of its presence.

-

3.3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Objective: To confirm the presence of the amide functional group.

-

Protocol:

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Analysis: Acquire the IR spectrum.

-

Data Interpretation: The spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1640 cm⁻¹), and C-Cl stretch in the fingerprint region.

-

Structural Confirmation by X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. The crystal structure of this compound has been reported in the literature, providing definitive confirmation of its molecular geometry and intermolecular interactions, such as hydrogen bonding.[4][8] This data serves as an ultimate reference point for validation.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical reagent.

-

Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing or reducing agents.[9]

Conclusion

The molecular weight of this compound (169.61 g/mol ) is a fundamental constant, but its true scientific value is only realized through a comprehensive and rigorous process of synthesis and characterization. By employing validated protocols and a suite of orthogonal analytical techniques, researchers can ensure the identity, purity, and quality of this important chemical intermediate. This diligent approach underpins the integrity of subsequent research and development activities, from academic discovery to pharmaceutical applications.

References

-

Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]

-

4-Chloro-N-methoxy-N-methylbenzamide. LabSolutions. [Link]

-

This compound-6873-44-5. Thoreauchem. [Link]

-

This compound, 99% Purity, C8H8ClNO, 1 gram. CP Lab Safety. [Link]

-

The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. National Center for Biotechnology Information (PMC). [Link]

-

4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information (PubChem). [Link]

-

CID 139083282. National Center for Biotechnology Information (PubChem). [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

-

4-Chloro-N-methylbenzenamine. National Center for Biotechnology Information (PubChem). [Link]

-

4-Chloro-N-methyl-benzamide. PubMed. [Link]

Sources

- 1. 6873-44-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloro-N-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of 4-chloro-N-methylbenzamide

This technical guide provides a comprehensive overview of the solubility of 4-chloro-N-methylbenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for understanding and determining this critical physicochemical property. By synthesizing established scientific principles with detailed, field-proven experimental methodologies, this guide aims to empower users to generate accurate and reliable solubility data.

Introduction to this compound and its Solubility

This compound (C₈H₈ClNO) is a benzamide derivative with a molecular structure that lends itself to a variety of chemical syntheses. Its utility as a building block in the creation of more complex molecules, including potential pharmaceutical compounds, makes a thorough understanding of its physical properties essential. Among these, solubility is a cornerstone parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability in potential therapeutic applications.

This guide provides a detailed exploration of the factors governing the solubility of this compound and presents a standardized, authoritative protocol for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical characteristics. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | PubChem[1] |

| Molecular Weight | 169.61 g/mol | Yuan, J., & Liu, Y.-J. (2012)[2] |

| Melting Point | 158-161 °C | PrepChem[3] |

| logP (Predicted) | ~2.0 - 2.5 | Estimated based on similar structures[4][5] |

| pKa (Predicted) | Not readily ionizable | Inferred from structure |

| Appearance | White crystalline solid | PrepChem[3] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This principle is a reflection of the intermolecular forces between the solute (this compound) and the solvent. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

This compound possesses a moderately polar structure. The key functional groups influencing its solubility are:

-

Amide group (-CONHCH₃): This group is polar and can act as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen).

-

Chlorophenyl group (C₆H₄Cl): The aromatic ring contributes to the molecule's nonpolar character through van der Waals forces, while the chlorine atom adds to its polarity.

Based on this structure, the following solubility behavior can be predicted:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, leading to favorable interactions and likely good solubility. The synthesis protocol mentioning crystallization from methanol supports this prediction.[3]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should allow for effective solvation of the polar regions of the molecule, resulting in moderate to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): The energy required to break the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents, leading to poor solubility.

-

Water: As a highly polar protic solvent, water can interact with the amide group. However, the nonpolar chlorophenyl ring will likely limit its aqueous solubility.

The following diagram illustrates the relationship between the physicochemical properties of this compound and its expected solubility.

Caption: Interplay of molecular features and solvent types on solubility.

Predicted and Known Solubility of this compound

| Solvent | Solvent Type | Predicted/Known Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Known to be soluble from crystallization protocols.[3] Strong hydrogen bonding potential. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding. |

| Acetone | Polar Aprotic | Medium to High | Good hydrogen bond acceptor and polar interactions. |

| Ethyl Acetate | Polar Aprotic | Medium | Moderate polarity and hydrogen bond accepting capability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent, excellent for dissolving amides. |

| Water | Polar Protic | Low | The nonpolar chlorophenyl group limits solubility despite the polar amide. |

| Hexane | Nonpolar | Low | Mismatch in polarity, insufficient solute-solvent interactions. |

| Toluene | Nonpolar | Low | Aromatic but still predominantly nonpolar. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[6] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of solid this compound to several glass vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not significantly change.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the equilibration temperature. Immediately filter the sample through a syringe filter into a clean vial. The filter material should be chosen to be compatible with the solvent and to not adsorb the analyte.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

The following diagram outlines the experimental workflow for determining thermodynamic solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and reliable technique for quantifying the concentration of this compound.

Recommended HPLC Conditions

| Parameter | Recommended Condition |

| HPLC System | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | ~240 nm (based on 4-chlorobenzoic acid) |

Note: The optimal detection wavelength should be experimentally determined by obtaining a UV spectrum of this compound in the mobile phase.

Calibration

-

Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its peak area. The concentration of the diluted sample can be calculated from the linear regression equation of the calibration curve. The final solubility is then calculated by taking the dilution factor into account.

Alternative Method: Potentiometric Titration

For compounds with ionizable functional groups, potentiometric titration can be a faster alternative to the shake-flask method for determining pH-dependent solubility. While this compound is not expected to be readily ionizable, this method is valuable for other benzamide derivatives with acidic or basic moieties. The method involves titrating a solution of the compound and monitoring the pH. The point at which the compound precipitates can be used to calculate the intrinsic solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, authoritative experimental protocol based on the shake-flask method, researchers are equipped to generate the high-quality solubility data essential for advancing their work in chemical synthesis and drug development. Adherence to the described methodologies will ensure the production of reliable and reproducible results, forming a solid foundation for subsequent research and development activities.

References

-

PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

- United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF.

- Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Cheméo. (n.d.). Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

-

PubChem. (n.d.). CID 139083282. Retrieved from [Link]

Sources

- 1. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, N-methyl- [webbook.nist.gov]

- 3. 4-Chlorobenzamide | 619-56-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, N-methyl- [webbook.nist.gov]

- 6. Benzoic acid, 4-chloro- [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to 4-chloro-N-methylbenzamide: Elucidating Structure Through NMR, IR, and MS Data

Introduction

4-chloro-N-methylbenzamide is a chemical compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As with any compound destined for high-stakes applications, rigorous structural characterization is not merely a procedural step but a foundational requirement for ensuring purity, predicting reactivity, and understanding its biological and material properties. This in-depth technical guide provides a comprehensive overview of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a thorough interpretation of the spectral data, drawing upon both direct information and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₈ClNO, forms the basis for interpreting its spectral data. The key structural features include a para-substituted benzene ring, an amide linkage, and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

¹H NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~ 7.4 - 7.5 | Doublet | 2H | Aromatic protons (ortho to Cl) |

| ~ 6.1 - 6.5 (broad) | Singlet | 1H | N-H proton |

| ~ 2.9 - 3.0 | Doublet | 3H | N-CH₃ protons |

Interpretation:

-

Aromatic Protons: The para-substitution pattern of the benzene ring will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons ortho to the chlorine atom (~7.4-7.5 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

-

N-H Proton: The amide proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration. It is expected to appear in the range of 6.1-6.5 ppm.

-

N-CH₃ Protons: The methyl group attached to the nitrogen will exhibit a signal that is coupled to the N-H proton, resulting in a doublet. The chemical shift is anticipated to be around 2.9-3.0 ppm.

¹³C NMR Spectral Data and Interpretation

Predicted ¹³C NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (Amide) |

| ~ 138 | Aromatic C-Cl |

| ~ 133 | Aromatic C-C=O |

| ~ 129 | Aromatic CH (ortho to C=O) |

| ~ 128 | Aromatic CH (ortho to Cl) |

| ~ 27 | N-CH₃ |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 167 ppm.

-

Aromatic Carbons: The aromatic region will show four signals due to the symmetry of the para-substituted ring. The quaternary carbons attached to the chlorine and the carbonyl group will have distinct chemical shifts. The carbon attached to the chlorine is expected around 138 ppm, while the carbon attached to the carbonyl group will be around 133 ppm. The two sets of protonated aromatic carbons will appear at approximately 129 ppm and 128 ppm.

-

N-CH₃ Carbon: The N-methyl carbon is the most shielded carbon and will appear at the upfield end of the spectrum, around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~ 3300 | N-H stretch | Amide N-H bond stretching |

| ~ 3050-3100 | Aromatic C-H stretch | Aromatic C-H bond stretching |

| ~ 2950 | Aliphatic C-H stretch | N-CH₃ C-H bond stretching |

| ~ 1640 | C=O stretch (Amide I) | Amide carbonyl bond stretching |

| ~ 1540 | N-H bend (Amide II) | In-plane N-H bending coupled with C-N stretching |

| ~ 1480, 1600 | C=C stretch | Aromatic ring stretching |

| ~ 1100 | C-Cl stretch | Carbon-chlorine bond stretching |

Interpretation:

-

N-H Stretch: A prominent peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

-

Amide I and II Bands: The strong absorption around 1640 cm⁻¹ (Amide I) is due to the C=O stretching, while the band around 1540 cm⁻¹ (Amide II) arises from N-H bending. These two bands are characteristic of secondary amides.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3050-3100 cm⁻¹ region correspond to the aromatic C-H stretches, and the peaks around 1600 and 1480 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

-

C-Cl Stretch: A moderate to strong absorption around 1100 cm⁻¹ is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation and Acquisition Parameters:

-

Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: m/z 50-500.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrum of this compound:

| m/z | Ion | Description |

| 169/171 | [M]⁺˙ (Molecular Ion) | Molecular ion with ³⁵Cl and ³⁷Cl isotopes |

| 139/141 | [M - CH₂NH]⁺˙ | Loss of the methylamino group |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Benzyne cation |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 169 and 171, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern:

-

A common fragmentation pathway for benzamides is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the chlorobenzoyl cation at m/z 139/141.

-

Subsequent loss of carbon monoxide (CO) from this fragment would yield the chlorophenyl cation at m/z 111/113.

-

Another possible fragmentation is the loss of the methylamino group, resulting in a fragment at m/z 139/141.

-

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound is best achieved by integrating the data from NMR, IR, and MS.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation of this compound. While direct, experimentally verified spectra from a single source are not always readily available, a combination of predictive analysis based on established chemical principles and comparative data from closely related compounds allows for a robust and scientifically sound characterization. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this compound in their research and development endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 4-chloro-N-methylbenzamide and its Derivatives

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, and insecticidal properties.[2][3][4] The this compound core, in particular, serves as a versatile scaffold for the development of novel therapeutic and agrochemical agents.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, offering insights for the design and development of new, potent molecules.

Section 2: Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through straightforward and high-yielding reactions. A common and effective method involves the reaction of 4-chlorobenzoyl chloride with methylamine.[6]

General Synthetic Scheme:

A solution of 4-chlorobenzoyl chloride in a suitable solvent, such as methylene chloride, is added to an aqueous solution of methylamine, often under cooled conditions to manage the exothermic nature of the reaction.[6] The resulting mixture is stirred for a period to ensure complete reaction. The product, this compound, precipitates and can be isolated by filtration. Further purification is typically achieved by recrystallization from a solvent like methanol.[6]

Derivatization to create a library of compounds can be achieved by using substituted anilines or other amines in place of methylamine, or by modifying the 4-chlorobenzoyl chloride starting material.[7]

Characterization: The synthesized compounds are routinely characterized using a suite of analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl and N-H bonds.

-

Elemental Analysis: To determine the elemental composition.

-

X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.[8]

Section 3: Diverse Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various fields.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzamide derivatives. These compounds have shown efficacy against a variety of cancer cell lines, often through mechanisms that induce apoptosis (programmed cell death).[2]

One study highlighted a series of novel benzamide derivatives, with compound BJ-13 showing potent antiproliferative activity against multiple cancer cell lines, especially gastric cancer cells.[2] Mechanistic investigations revealed that BJ-13 induces an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase-dependent apoptosis.[2] Another study on N-benzylbenzamide derivatives identified them as tubulin polymerization inhibitors, which bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] Furthermore, some N-substituted benzamides have been shown to inhibit the activity of nuclear factor-κB (NF-κB), a key transcription factor involved in cancer cell survival and proliferation.[1]

Table 1: Anticancer Activity of Selected Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| BJ-13 | Gastric Cancer | Potent (specific value not stated) | ROS-mediated mitochondrial dysfunction, apoptosis | [2] |

| Compound 20b | Various (e.g., H22) | 0.012 - 0.027 | Tubulin polymerization inhibitor | [9] |

| Compound 18 | HOP-62 (Non-small cell lung) | 0.05 | Not specified | [10] |

| Compound 7 | HL-60 (Leukemia) | 1.42 | Protein kinase inhibitor | [11] |

| Compound 10 | K562 (Leukemia) | 2.53 | Protein kinase inhibitor |[11] |

Antimicrobial and Antifungal Activity

The benzamide scaffold is also a key feature in many antimicrobial agents.[8] Derivatives of 4-chloro-2-hydroxy-N-substituted benzamides have shown significant in vitro activity against various bacterial and fungal strains, with some compounds exhibiting potency comparable or superior to standard drugs like ciprofloxacin and fluconazole.[12]

Specifically, certain 4-chloro and 5-chloro-2-hydroxy-N-substituted benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[13] The mechanism of action for some salicylanilides (a related class of compounds) is thought to involve the inhibition of bacterial two-component regulatory systems.[13]

Insecticidal and Herbicidal Activity

Benzamide derivatives have also found applications in agriculture as insecticides. Some novel N,N'-substituted benzamide derivatives have shown significant toxicity against the mango mealybug, Aonidiella tubercularis.[4] The insecticidal activity is influenced by the nature of the substituents on the benzamide core. For instance, the presence of 2,4-dichloro phenyl and ortho-methyl moieties in one derivative was found to enhance its toxicity against both nymphs and adult females of the pest.[4]

Section 4: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies provide crucial insights for optimizing the potency and selectivity of these compounds.

-

Substituents on the Benzamide Ring: Electron-withdrawing groups, such as additional halogens, on the benzamide core can influence activity. For example, in a series of Mycobacterium tuberculosis inhibitors, electron-rich smaller substitutions at the C-5 position of the benzamide ring were found to be more potent.[14]

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a critical role. For instance, in a study of acetylcholinesterase inhibitors, picolinamide derivatives (where the benzene ring is replaced by a pyridine ring) were more potent than the corresponding benzamide derivatives.[15][16]

-

Linker Groups: The type and length of any linker connecting the benzamide core to other chemical moieties can significantly impact biological activity.

Section 5: Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets.

-

Anticancer Mechanisms:

-

Induction of Apoptosis: As mentioned, a primary mechanism is the induction of apoptosis through the generation of ROS and subsequent mitochondrial dysfunction.[2] This pathway involves the modulation of key apoptotic proteins like Bax and Bcl-2.[2]

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are essential for cell division, by binding to tubulin.[9]

-

Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and protein kinases.[11][17] The benzimidazole scaffold, structurally similar to the benzamide core, is known to interact with targets like topoisomerase and tubulin.[18][19]

-

-

Antimicrobial Mechanisms: The precise mechanisms are still under investigation for many derivatives, but inhibition of bacterial two-component regulatory systems and enzymes involved in cell wall biosynthesis are proposed targets.[13]

Diagram 1: Proposed Workflow for Synthesis and Screening of this compound Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Simplified Apoptosis Pathway Induced by Benzamide Derivatives

Caption: A simplified signaling pathway illustrating the induction of apoptosis by certain benzamide derivatives.

Section 6: Experimental Protocols

This section provides an overview of standard protocols for evaluating the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the benzamide derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[13]

Section 7: Conclusion and Future Perspectives